Cas no 918342-69-5 ([1,1':2',1''-Terphenyl]-3',4',6'-tricarboxaldehyde, 5'-phenyl-)
![[1,1':2',1''-Terphenyl]-3',4',6'-tricarboxaldehyde, 5'-phenyl- structure](https://www.kuujia.com/scimg/cas/918342-69-5x500.png)
918342-69-5 structure
Product name:[1,1':2',1''-Terphenyl]-3',4',6'-tricarboxaldehyde, 5'-phenyl-
[1,1':2',1''-Terphenyl]-3',4',6'-tricarboxaldehyde, 5'-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- [1,1':2',1''-Terphenyl]-3',4',6'-tricarboxaldehyde, 5'-phenyl-
- 3,5,6-triphenylbenzene-1,2,4-tricarbaldehyde
- 918342-69-5
- DTXSID80846160
-
- Inchi: InChI=1S/C27H18O3/c28-16-22-23(17-29)26(20-12-6-2-7-13-20)27(21-14-8-3-9-15-21)24(18-30)25(22)19-10-4-1-5-11-19/h1-18H
- InChI Key: WKOOLFAQDTXCPP-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=C(C(=C(C(=C2C=O)C=O)C3=CC=CC=C3)C4=CC=CC=C4)C=O
Computed Properties
- Exact Mass: 390.125594432g/mol
- Monoisotopic Mass: 390.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 569
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 51.2Ų
[1,1':2',1''-Terphenyl]-3',4',6'-tricarboxaldehyde, 5'-phenyl- Related Literature
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
918342-69-5 ([1,1':2',1''-Terphenyl]-3',4',6'-tricarboxaldehyde, 5'-phenyl-) Related Products
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